molecular formula C21H17ClN4O2 B8176006 CK2 Inhibitor 2

CK2 Inhibitor 2

Cat. No. B8176006
M. Wt: 392.8 g/mol
InChI Key: FPWXVWZFQXQWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2 Inhibitor 2 is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CK2 Inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CK2 Inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fibrosis Treatment : CK2 Inhibitor 2 has been found to reduce the pro-fibrotic effects of TGFβ, thereby inhibiting experimental fibrosis. This suggests its potential as a therapeutic approach for systemic sclerosis (SSc) and other fibrotic diseases (Zhang et al., 2014).

  • Cancer Therapy : Various studies highlight the role of CK2 inhibitors in cancer treatment. For instance, coumarin-based CK2 inhibitors have shown promise in inhibiting CK2 activity, which is linked to diseases like neoplasia and cancer (Chilin et al., 2008). Another study demonstrated that CK2 inhibitor CX4945 has encouraging results in pre-clinical models of leukemia (Gowda et al., 2016).

  • Retinopathy and Angiogenesis : CK2 inhibitors have shown significant effects in reducing preretinal neovascularization in mouse models of proliferative retinopathy, suggesting their potential as drugs to inhibit pathological angiogenesis (Kramerov et al., 2008).

  • Mitochondrial Function and Cell Death : Inhibition of CK2 leads to a rapid early decrease in mitochondrial membrane potential, potentially triggering apoptotic signaling and cell death. This finding is relevant for understanding the mechanisms of cell death and developing treatments that target these pathways (Qaiser et al., 2014).

  • Drug Development and CK2 Biology : Certain CK2 inhibitors like IC20 have been identified as highly selective and potent, making them useful for studying CK2 biology and exploring new applications for treating diseases (Krämer et al., 2020).

properties

IUPAC Name

5-(3-chloroanilino)-N-(2-hydroxyethyl)benzo[c][2,6]naphthyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-14-2-1-3-15(11-14)25-20-17-6-7-23-12-18(17)16-5-4-13(10-19(16)26-20)21(28)24-8-9-27/h1-7,10-12,27H,8-9H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWXVWZFQXQWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)NCCO)C4=C2C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CK2 Inhibitor 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.